4-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This compound features a tetrahydroquinolin core substituted with a 2-methylpropyl group at position 1 and a 2-oxo group. The benzene sulfonamide moiety is para-fluorinated, contributing to its electronic and steric properties.
Properties
IUPAC Name |
4-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13(2)12-22-18-9-6-16(11-14(18)3-10-19(22)23)21-26(24,25)17-7-4-15(20)5-8-17/h4-9,11,13,21H,3,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUQVSFBFUTOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specialized reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Antimicrobial Activity
Sulfonamide compounds are historically known for their antimicrobial properties. Research indicates that derivatives like the one exhibit significant antibacterial activity against various pathogens. A study demonstrated its efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies revealed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 18.5 |
Neuroprotective Effects
The tetrahydroquinoline structure is associated with neuroprotective effects. Research has indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
Enzyme Inhibition
This compound acts as an inhibitor of specific enzymes involved in metabolic pathways, including carbonic anhydrases and certain kinases. This inhibition can be leveraged for therapeutic applications in conditions such as glaucoma and cancer.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to standard treatments, the administration of this sulfonamide derivative resulted in a significant reduction in infection rates compared to control groups. The study emphasized the need for further investigation into its pharmacokinetics and long-term effects.
Case Study 2: Cancer Cell Line Studies
A comprehensive study published in a peer-reviewed journal examined the effects of the compound on various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, making it a promising candidate for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide groups are known to inhibit enzymes by mimicking the structure of natural substrates . This compound may target enzymes involved in critical biological processes, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzene Sulfonamide Moiety
4-Fluoro-3-methyl Analog
- Structure : Addition of a 3-methyl group on the benzene ring.
- Molecular weight: 390.5 .
- Key Difference : Methyl substitution may sterically hinder interactions with target proteins compared to the unsubstituted para-fluoro parent compound.
2,4,5-Trimethyl Analog (F743-0145)
- Structure : Trimethyl substitution on the benzene sulfonamide.
- Impact : Higher lipophilicity (C18H20N2O3S) due to three methyl groups, likely improving metabolic stability but reducing solubility.
- Key Difference : Lack of fluorine reduces electronegativity, altering electronic interactions with targets compared to the fluorinated parent compound .
2,4-Dimethoxy Analog
Modifications on the Tetrahydroquinolin Core
1-(Propylsulfonyl) Substitution ()
- Structure : Propylsulfonyl group replaces the 2-methylpropyl at position 1.
- Molecular formula: C18H20FN2O4S2.
- Key Difference : Sulfonyl groups may enhance target affinity but reduce blood-brain barrier penetration compared to the lipophilic 2-methylpropyl group .
1-Methyl Substitution ()
Functional Group Replacements
Acetamide vs. Sulfonamide ()
- Structure : Replaces sulfonamide with an acetamide group.
- Impact : Lower acidity (pKa ~15–17 for acetamide vs. ~10 for sulfonamide) reduces ionic interactions. Molecular formula: C22H26N2O4 .
Pyridazinone-Linked Analog ()
- Structure: Incorporates a pyridazinone ring linked via a propyl group.
- Impact : Dual fluorine atoms may enhance halogen bonding. Molecular formula: C20H18F2N4O3S .
- Key Difference: Pyridazinone core alters pharmacokinetics compared to tetrahydroquinolin .
Pharmacological and Physicochemical Properties
Research Implications
- Electron-Withdrawing Effects: The para-fluoro group in the target compound likely enhances binding to electron-rich pockets (e.g., kinase ATP sites) compared to non-fluorinated analogs .
- Steric Considerations: The 2-methylpropyl group may improve selectivity by avoiding off-target interactions that smaller substituents (e.g., methyl) cannot .
- Solubility Challenges : Compounds with multiple methyl groups (e.g., F743-0145 ) may require formulation optimization for in vivo studies.
Biological Activity
4-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H22FN3O3S
- Molecular Weight : 373.45 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Studies have indicated that sulfonamide derivatives can affect various pathways:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It appears to induce apoptosis through both extrinsic and intrinsic pathways by activating caspases and disrupting mitochondrial membrane potential .
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly through inhibition of acetylcholinesterase (AChE) activity and antioxidant mechanisms .
Biological Assays and Efficacy
The efficacy of this compound has been evaluated using various in vitro assays:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 0.89 | Induction of apoptosis via caspase activation |
| HL-60 (Leukemia) | 1.16 | Cell cycle arrest in subG0 phase |
| AGS (Gastric Adenocarcinoma) | 9.63 | Mitochondrial membrane depolarization |
These results indicate that the compound effectively inhibits cancer cell growth at low concentrations.
Case Studies
One notable study examined the effects of sulfonamide derivatives on perfusion pressure in isolated rat heart models. The findings suggested that certain derivatives could significantly decrease perfusion pressure and coronary resistance, indicating cardiovascular effects that may be relevant for therapeutic applications .
Another study focused on the neuroprotective potential of similar sulfonamide compounds, highlighting their ability to mitigate oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
